2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide
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Overview
Description
2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar compounds to 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific applications. The uniqueness of 2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-ethyl-3-oxo-N-(2-thiophen-2-ylethyl)butanamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-11(9(2)14)12(15)13-7-6-10-5-4-8-16-10/h4-5,8,11H,3,6-7H2,1-2H3,(H,13,15) |
InChI Key |
VMBLUNFCNKLPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)C(=O)NCCC1=CC=CS1 |
Origin of Product |
United States |
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